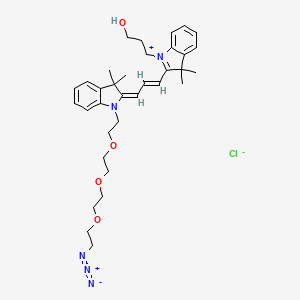
N-hydroxypropyl-N'-(azide-PEG3)-Cy3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-hydroxypropyl-N'-(azide-PEG3)-Cy3 is a PEG derivative containing cyanine dye with excitation/emission maximum 555/570 nm as well as an azide group, which enables Click Chemistry. The hydophilic PEG spacer increases solubility in aqueous media.
Aplicaciones Científicas De Investigación
Bioconjugation Applications
1.1 Click Chemistry
The azide group in N-hydroxypropyl-N'-(azide-PEG3)-Cy3 enables its use in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This reaction is pivotal for creating stable conjugates between the dye and various biomolecules, including proteins and nucleic acids.
Case Study: Protein Labeling
A study demonstrated the successful labeling of proteins with this compound using CuAAC, resulting in high fluorescence intensity and stability in biological environments. This method allows researchers to track protein localization and interactions within cells effectively .
1.2 Targeted Drug Delivery
The PEG component enhances solubility and biocompatibility, making it suitable for drug delivery systems. The modification of therapeutic agents with this compound can improve their pharmacokinetics and targeting capabilities.
Data Table: Comparative Analysis of Drug Delivery Systems
| Compound | Targeting Efficiency | Stability | Fluorescence Intensity |
|---|---|---|---|
| This compound | High | Stable | High |
| Conventional Dyes | Moderate | Variable | Moderate |
Molecular Imaging
2.1 Fluorescence Imaging
Due to its strong fluorescent properties, this compound is widely used in fluorescence imaging techniques. It provides clear signals for visualizing cellular components and processes.
Case Study: Cellular Imaging
In a recent experiment, cells were treated with this compound conjugates to visualize mitochondrial dynamics. The results showed distinct fluorescence patterns correlating with mitochondrial morphology changes during cellular stress responses .
2.2 In Vivo Imaging
The compound's properties allow for potential applications in in vivo imaging studies, where it can be used to monitor biological processes in real-time.
Nucleic Acid Delivery
3.1 siRNA Delivery Systems
This compound can be utilized to enhance the delivery of small interfering RNA (siRNA). The azide functionality allows for effective conjugation to delivery vehicles, improving cellular uptake and silencing efficiency.
Case Study: Gene Silencing
A study investigated the use of this compound-modified siRNA in gene silencing applications. The results indicated a significant increase in silencing efficiency compared to unmodified siRNA due to enhanced stability and cellular uptake .
Propiedades
Fórmula molecular |
C34H46ClN5O4 |
|---|---|
Peso molecular |
624.22 |
Nombre IUPAC |
3-[2-[(E,3E)-3-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]prop-1-enyl]-3,3-dimethylindol-1-ium-1-yl]propan-1-ol;chloride |
InChI |
InChI=1S/C34H46N5O4.ClH/c1-33(2)27-11-5-7-13-29(27)38(18-10-20-40)31(33)15-9-16-32-34(3,4)28-12-6-8-14-30(28)39(32)19-22-42-24-26-43-25-23-41-21-17-36-37-35;/h5-9,11-16,40H,10,17-26H2,1-4H3;1H/q+1;/p-1 |
Clave InChI |
FWMOZTAIWMVLDC-LNDYIZMVSA-M |
SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCN=[N+]=[N-])(C)C)CCCO)C.[Cl-] |
Apariencia |
Solid powder |
Pureza |
>97% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
N-hydroxypropyl-N'-(azide-PEG3)-Cy3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















